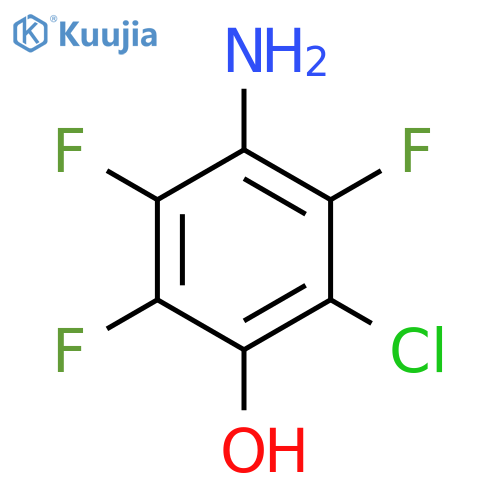

Cas no 121555-69-9 (4-Amino-2-chloro-3,5,6-trifluorophenol)

4-Amino-2-chloro-3,5,6-trifluorophenol 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-chloro-3,5,6-trifluorophenol

-

- MDL: MFCD20702456

- インチ: 1S/C6H3ClF3NO/c7-1-2(8)5(11)3(9)4(10)6(1)12/h12H,11H2

- InChIKey: BCYQAWAAWZLOHE-UHFFFAOYSA-N

- SMILES: ClC1=C(C(=C(C(=C1F)N)F)F)O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 173

- XLogP3: 1.8

- トポロジー分子極性表面積: 46.2

4-Amino-2-chloro-3,5,6-trifluorophenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB277159-1 g |

4-Amino-2-chloro-3,5,6-trifluorophenol; . |

121555-69-9 | 1g |

€690.00 | 2023-04-26 | ||

| abcr | AB277159-1g |

4-Amino-2-chloro-3,5,6-trifluorophenol; . |

121555-69-9 | 1g |

€690.00 | 2025-02-21 |

4-Amino-2-chloro-3,5,6-trifluorophenol 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

4-Amino-2-chloro-3,5,6-trifluorophenolに関する追加情報

Chemical Profile of 4-Amino-2-chloro-3,5,6-trifluorophenol (CAS No. 121555-69-9)

4-Amino-2-chloro-3,5,6-trifluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 121555-69-9, is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.

The structural framework of 4-Amino-2-chloro-3,5,6-trifluorophenol consists of a benzene ring substituted with amino, chloro, and trifluoromethyl groups at specific positions. The introduction of fluorine atoms at the 3, 5, and 6 positions enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the presence of both amino and chloro functional groups provides multiple sites for chemical modification, allowing for the exploration of diverse pharmacological profiles.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. Specifically, 4-Amino-2-chloro-3,5,6-trifluorophenol has been investigated for its potential in inhibiting various enzymes involved in inflammatory pathways. Preliminary studies have demonstrated that this compound exhibits inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes implicated in the production of pro-inflammatory mediators.

The fluorine atoms in 4-Amino-2-chloro-3,5,6-trifluorophenol play a crucial role in enhancing its binding affinity to target proteins. Fluorine atoms can participate in dipole-dipole interactions and van der Waals forces with biological targets, leading to improved pharmacokinetic properties such as increased solubility and reduced clearance rates. These characteristics make this compound an attractive candidate for further development into therapeutic agents.

Furthermore, the amino group at the 4-position provides a site for further derivatization, enabling the synthesis of analogs with tailored biological activities. For instance, conjugation with other bioactive molecules or introduction of additional functional groups can lead to compounds with enhanced efficacy or selectivity. This flexibility underscores the versatility of 4-Amino-2-chloro-3,5,6-trifluorophenol as a building block in medicinal chemistry.

Recent advances in computational chemistry have also facilitated the rational design of derivatives based on 4-Amino-2-chloro-3,5,6-trifluorophenol. Molecular docking studies have identified potential binding pockets on target enzymes where modifications can be strategically introduced to optimize drug-like properties. These computational approaches have accelerated the discovery process and have provided insights into the structural requirements for effective inhibition.

The synthesis of 4-Amino-2-chloro-3,5,6-trifluorophenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution at specific positions on the aromatic ring. The use of fluorinating agents such as Selectfluor® or DAST (Diethylaminosulfur trifluoride) is often employed to introduce fluorine atoms at desired locations.

In conclusion,4-Amino-2-chloro-3,5,6-trifluorophenol (CAS No. 121555-69-9) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and favorable physicochemical properties make it an excellent candidate for further investigation in drug discovery programs. As research continues to uncover new applications for fluorinated aromatic compounds,4-Amino-2-chloro-3,5,6-trifluorophenol is likely to play a significant role in shaping future advancements in medicinal chemistry.

121555-69-9 (4-Amino-2-chloro-3,5,6-trifluorophenol) Related Products

- 2034548-45-1(2-phenyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}butanamide)

- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)

- 2624140-70-9(N-methyl-N-nitrosocyclobutanamine)

- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)

- 1236302-59-2(4-(nitromethyl)oxane)

- 1807887-98-4(ethyl trans-4-(chlorosulfonylmethyl)-4-fluoro-cyclohexanecarboxylate)

- 1021423-90-4(TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)

- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)

- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)

- 2580100-24-7(rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate)